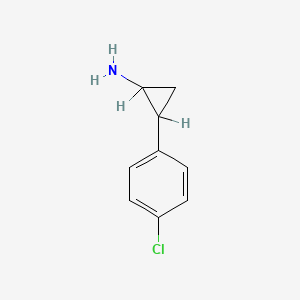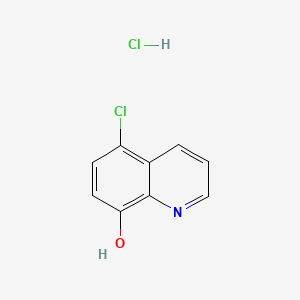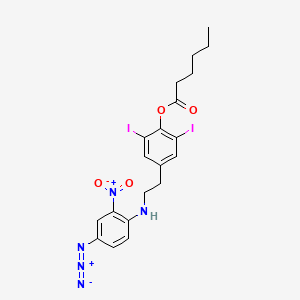
塩酸カロベリン
概要
説明
Caroverine hydrochloride is a muscle-relaxing drug primarily used to relieve spasms in smooth muscles, such as those in the intestines, arteries, and other organs. It is also used to treat tinnitus, a condition characterized by ringing in the ears. Chemically, caroverine hydrochloride is a quinoxaline derivative and is available in both base and hydrochloric acid forms .
科学的研究の応用
Caroverine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying quinoxaline derivatives.
Biology: Investigated for its effects on cellular calcium channels and neurotransmitter receptors.
Medicine: Used in the treatment of tinnitus and muscle spasms. It is also being studied for its potential in treating other neurological disorders.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Target of Action
Caroverine hydrochloride primarily targets NMDA and AMPA glutamate receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system. Caroverine also acts as an N-type calcium channel blocker .
Mode of Action
Caroverine hydrochloride acts as a competitive and reversible antagonist of NMDA and AMPA glutamate receptors . This means it binds to these receptors and blocks their activation by glutamate, an excitatory neurotransmitter. By doing so, it reduces the excitatory signals in the nervous system. As an N-type calcium channel blocker, it inhibits the influx of calcium ions, which are essential for the release of neurotransmitters and the conduction of electrical signals in neurons .
Result of Action
Caroverine hydrochloride’s action on NMDA and AMPA receptors and N-type calcium channels results in a reduction of excitatory signals in the nervous system. This makes it effective in the treatment of conditions like tinnitus , smooth muscle spasms , alcohol and drug withdrawal .
生化学分析
Biochemical Properties
Caroverine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release . Additionally, caroverine hydrochloride antagonizes non-NMDA and NMDA glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system . These interactions help reduce muscle spasms and alleviate symptoms of tinnitus.
Cellular Effects
Caroverine hydrochloride affects various types of cells and cellular processes. In smooth muscle cells, it inhibits calcium influx, leading to muscle relaxation . In neuronal cells, caroverine hydrochloride blocks glutamate receptors, reducing excitatory neurotransmission and potentially protecting against excitotoxicity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating calcium levels and neurotransmitter activity .
Molecular Mechanism
The molecular mechanism of caroverine hydrochloride involves its action as a calcium channel blocker and glutamate receptor antagonist. By binding to calcium channels, it prevents the entry of calcium ions into cells, thereby inhibiting muscle contraction and neurotransmitter release . Caroverine hydrochloride also binds to non-NMDA and NMDA glutamate receptors, blocking their activity and reducing excitatory neurotransmission . These actions contribute to its muscle-relaxing and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caroverine hydrochloride change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that caroverine hydrochloride can maintain its muscle-relaxing and neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of caroverine hydrochloride vary with different dosages in animal models. At low doses, it effectively reduces muscle spasms and alleviates symptoms of tinnitus without significant adverse effects . At high doses, caroverine hydrochloride may cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
Caroverine hydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites are then excreted through the kidneys . Caroverine hydrochloride may also affect metabolic flux and metabolite levels by modulating calcium levels and neurotransmitter activity .
Transport and Distribution
Caroverine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, caroverine hydrochloride can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern influences its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of caroverine hydrochloride is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can also be found in the endoplasmic reticulum and mitochondria . The compound’s activity and function are affected by its localization, as it can interact with various intracellular targets, including calcium channels and glutamate receptors . Post-translational modifications and targeting signals may also play a role in directing caroverine hydrochloride to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of caroverine hydrochloride involves the reaction of 2-chloroquinoxaline with 4-methoxybenzylamine to form 1-(4-methoxybenzyl)-2-chloroquinoxaline. This intermediate is then reacted with diethylamine to yield caroverine. The final product, caroverine hydrochloride, is obtained by treating caroverine with hydrochloric acid .
Industrial Production Methods: Industrial production of caroverine hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: Caroverine hydrochloride undergoes various chemical reactions, including:
Oxidation: Caroverine can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert caroverine to its corresponding amine derivatives.
Substitution: Caroverine can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoxaline compounds
類似化合物との比較
Papaverine: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Dantrolene: Used to treat muscle spasms but works by inhibiting calcium release from the sarcoplasmic reticulum.
Baclofen: A muscle relaxant that acts on GABA receptors rather than calcium channels.
Uniqueness: Caroverine hydrochloride is unique due to its dual action on calcium channels and glutamate receptors, which makes it particularly effective in treating conditions like tinnitus and muscle spasms. Its antioxidant properties further enhance its therapeutic potential .
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWTJUIMRLKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23465-76-1 (Parent) | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20971127 | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-05-5, 23465-76-1 | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caroverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAROVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Caroverine Hydrochloride in treating tinnitus?
A1: Caroverine hydrochloride is a glutamate antagonist. Research suggests that it may alleviate tinnitus by targeting the synapse between inner hair cells and their afferent nerves in the auditory system. [] Excessive glutamate activity at this synapse is thought to contribute to the perception of tinnitus. By blocking glutamate receptors, Caroverine hydrochloride may reduce neuronal hyperexcitability and potentially diminish the subjective experience of tinnitus.
Q2: Are there any studies investigating the efficacy of Caroverine hydrochloride for tinnitus treatment?
A2: Yes, a clinical study published in the Korean Journal of Otolaryngology investigated the effects of Caroverine hydrochloride on subjective tinnitus. [] The study involved 153 patients and reported that 35.9% of participants experienced improvement in their tinnitus symptoms after treatment with Caroverine hydrochloride. Interestingly, the study also found that patients with a shorter duration of tinnitus tended to respond better to the treatment. []
Q3: Beyond Caroverine hydrochloride, are there other treatment options being explored for cochlear synaptic tinnitus?
A3: Yes, a comparative study investigated the effectiveness of both Caroverine hydrochloride capsules and a traditional Ayurvedic medicine, Amarsundari Vati tablets, in managing cochlear synaptic tinnitus. [] The study, while limited in scope, suggested that Amarsundari Vati may offer more substantial relief from the symptoms of cochlear synaptic tinnitus compared to Caroverine hydrochloride capsules. [] Further research is needed to confirm these findings and elucidate the potential mechanisms of action for both treatments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


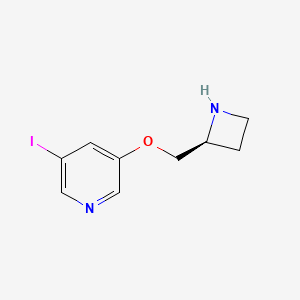
![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,9,10,10b,11,12-octahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1231801.png)
![Methyl 2-[(1S,3S,5S,7S,8S,12S,13S)-5-acetyloxy-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1231802.png)
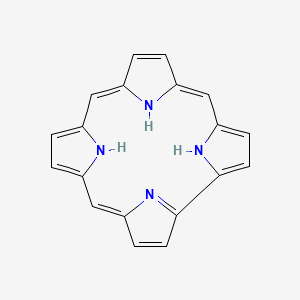
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B1231807.png)
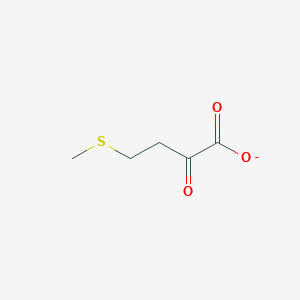
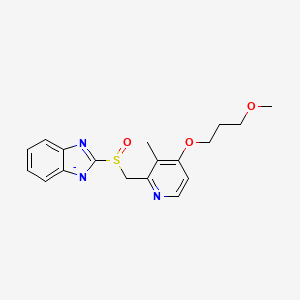
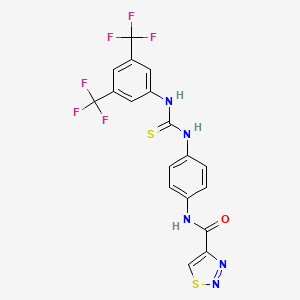
![17-(1,5-Dimethyl-hex-4-enyl)-4,4,13,14-tetramethyl-tetradecahydro-cyclopropa[9,10]cyclopenta[a]phenanthren-3-ol](/img/structure/B1231814.png)
